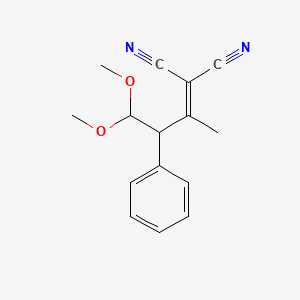
(4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile is an organic compound with a complex structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method involves the reaction of 4,4-dimethoxy-3-phenylbutan-2-one with malononitrile under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
(4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions. It may also interact with biological macromolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
(4,4-Dimethoxy-3-phenylbutan-2-one): A precursor in the synthesis of (4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile.
(4,4-Dimethoxy-2-butanone): A related compound with similar structural features but different reactivity.
(4,4-Dimethoxy-3,3’-di(adamant-1-yl)biphenyl): Another compound with similar functional groups but a more complex structure.
Uniqueness
This compound is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
84596-16-7 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
2-(4,4-dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H16N2O2/c1-11(13(9-16)10-17)14(15(18-2)19-3)12-7-5-4-6-8-12/h4-8,14-15H,1-3H3 |
InChI 键 |
LZZPPGXYLSNZMV-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C#N)C#N)C(C1=CC=CC=C1)C(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


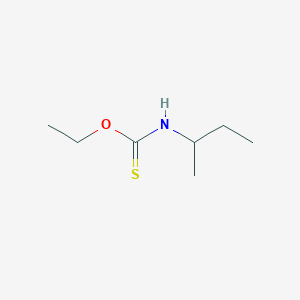
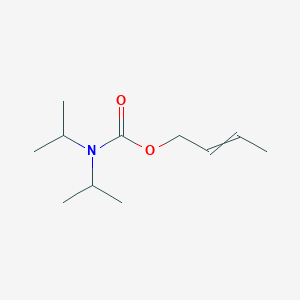
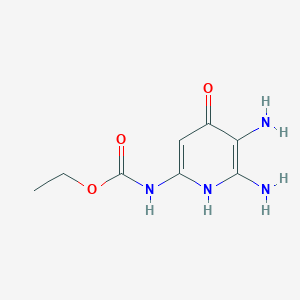
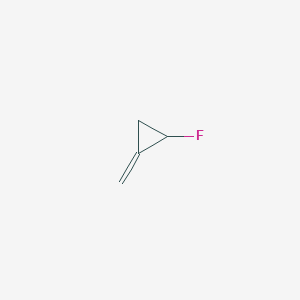
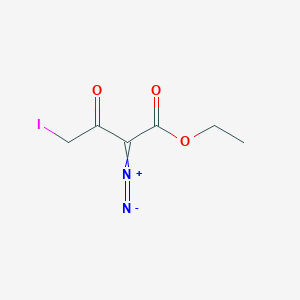
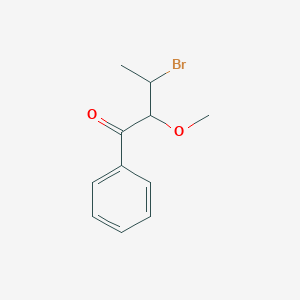

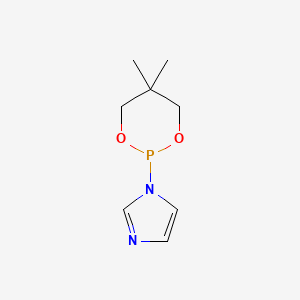

![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)

![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
